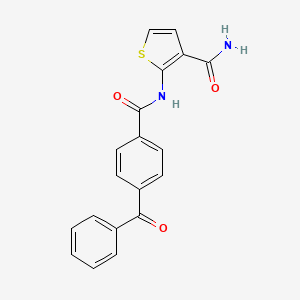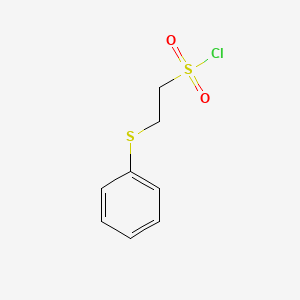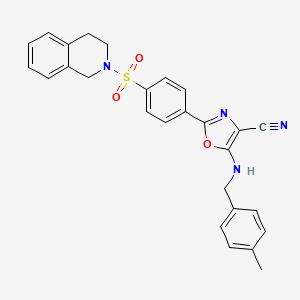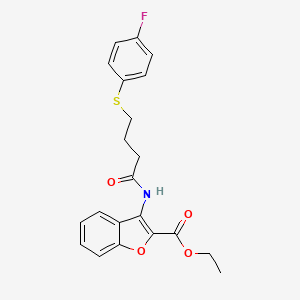![molecular formula C17H17N5O3S B2680706 3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one CAS No. 2097872-86-9](/img/structure/B2680706.png)
3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles, being a common and essential feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of heteroatoms like nitrogen, oxygen, sulfur, phosphorous, silicon, boron, and the like . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as IR spectrum, NMR spectrum, and ESI–MS .Applications De Recherche Scientifique
Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, a study involving the synthesis of 4-thiazolidinone derivatives containing pyridine and quinazoline moieties reported compounds exhibiting broad-spectrum inhibitory activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds, through molecular docking studies, provided insights into their plausible mechanism of antimicrobial action, highlighting the potential of quinazolinone derivatives in addressing microbial resistance (Desai et al., 2020).
Antimycobacterial Activity
Another area of research has been the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids for their activity against Mycobacterium tuberculosis. These compounds, some synthesized as synthetic intermediates to 1,2,4-thiadiazole-3-ones, showed varying degrees of potency against the pathogen, indicating the potential utility of quinazolinone derivatives and related compounds in developing new antimycobacterial agents (Gezginci et al., 1998).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential in cancer therapy. The synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications to the p-aminobenzoate ring demonstrated significant cytotoxicities against L1210 cell growth in culture. These compounds showed promise as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting a potential application in anticancer strategies (Marsham et al., 1991).
Herbicidal Activity
Research into the herbicidal activity of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as pyridine analogues of commercial herbicides has shown promising results. These derivatives exhibited higher activity against dicotyledonous species compared to monocotyledonous species, suggesting their potential as effective herbicidal agents (Hegde et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[3-oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-16(21-7-5-12(10-21)25-15-9-19-26-20-15)6-8-22-11-18-14-4-2-1-3-13(14)17(22)24/h1-4,9,11-12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQTKGVYICSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)



![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)


![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)